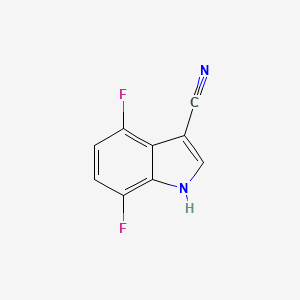

4,7-Difluoro-1H-indole-3-carbonitrile

Description

Significance of Fluorinated Indole (B1671886) Scaffolds in Modern Organic Chemistry Research

Fluorinated indole scaffolds are of paramount importance in modern organic chemistry, primarily due to their prevalence in bioactive compounds. The introduction of fluorine can lead to enhanced therapeutic properties. For instance, replacing hydrogen with fluorine on aromatic rings is a well-established strategy to significantly slow down oxidative metabolism by cytochrome P450 enzymes, thereby improving a drug's pharmacokinetic profile. daneshyari.com Furthermore, the high electronegativity and unique steric profile of fluorine can influence molecular conformation and enhance binding interactions with target proteins. rsc.org These beneficial effects have led to fluorine-containing compounds accounting for a substantial portion of approved pharmaceuticals and agrochemicals. researchgate.net

Overview of Indole-3-carbonitrile Derivatives in Contemporary Synthetic Endeavors

The indole-3-carbonitrile moiety is a versatile functional group in organic synthesis. The nitrile group is a valuable precursor that can be transformed into various other functionalities, including amines, amides, carboxylic acids, and ketones. researchgate.net This versatility makes indole-3-carbonitrile derivatives key intermediates in the synthesis of complex molecules, including pharmaceuticals. nih.gov For example, they serve as building blocks for Tropomyosin receptor kinase (TRK) inhibitors, which are targeted cancer therapeutics. nih.gov Multicomponent reactions involving indole and nitrile-containing compounds have also been developed to efficiently generate libraries of potentially bioactive molecules, such as those with antidiabetic properties. nih.gov

Rationale for Academic Research on Di- and Polyfluorinated Indole Systems

The academic interest in di- and polyfluorinated indole systems stems from the desire to fine-tune molecular properties beyond what single fluorination can achieve. The addition of multiple fluorine atoms can have additive or even non-linear effects on a molecule's electronic and physical characteristics. This "hyper-fluorination" can further enhance metabolic stability and dramatically alter the acidity or basicity of nearby functional groups. acs.org Research into di- and polyfluorinated systems, such as 2,3-difluorinated indolines, is driven by the goal of creating analogues of existing drugs with improved pharmacological profiles or developing novel compounds with unique biological activities. chemrxiv.org The specific placement of multiple fluorine atoms, as seen in the 4,7-difluoro substitution pattern, allows for precise modulation of the indole's electronic landscape, influencing its reactivity and intermolecular interactions.

Evolution of Fluorination Strategies in Heterocyclic Synthesis Research

The methods for introducing fluorine into heterocyclic compounds have evolved significantly over the years. Early methods often relied on harsh and relatively non-selective reagents. However, the field has progressed with the development of more sophisticated and milder fluorinating agents.

Key Developments in Fluorination Chemistry:

| Era/Method | Reagents/Catalysts | Characteristics |

| Early Methods | Elemental fluorine (F₂) | Highly reactive and often non-selective, requiring specialized equipment. |

| Electrophilic Fluorination | N-Fluorosulfonimide (NFSI), Selectfluor® | Milder, more selective "F+" sources; widely used in modern synthesis for direct C-H fluorination. acs.org |

| Nucleophilic Fluorination | Metal fluorides (e.g., KF, CsF) | Used for displacing leaving groups; cornerstone of many fluorination reactions. |

| Metal-Catalyzed Fluorination | Palladium, Copper, Silver catalysts | Enable C-H fluorination and cross-coupling reactions, often with high regioselectivity. researchgate.netresearchgate.net |

| Electrochemical Methods | Anodic fluorination | Provides a reagent-free approach to fluorination under mild conditions. daneshyari.com |

This progression has provided chemists with a diverse toolbox to synthesize complex fluorinated heterocycles like 4,7-Difluoro-1H-indole-3-carbonitrile with greater efficiency and control.

Academic Relevance and Scope of this compound Research

The academic relevance of this compound lies primarily in its role as a specialized synthetic intermediate. While extensive studies on this exact molecule are not widely published, its value can be inferred from research on related structures. The 4,7-disubstitution pattern is a target in synthetic chemistry, with methods developed for creating 4,7-difunctionalized indoles to serve as complex scaffolds. nih.govnih.gov

The combination of the difluorinated benzene (B151609) ring and the C3-carbonitrile makes this compound a precursor for a variety of advanced applications. The fluorine atoms can direct further chemical modifications and impart desirable properties to the final products, while the nitrile group offers a handle for diverse chemical transformations. rsc.org Research involving this compound would likely focus on its incorporation into larger molecules designed for medicinal chemistry applications, such as enzyme inhibitors or receptor ligands, where the specific electronic properties conferred by the 4,7-difluoro substitution are strategically employed.

Structure

3D Structure

Properties

Molecular Formula |

C9H4F2N2 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

4,7-difluoro-1H-indole-3-carbonitrile |

InChI |

InChI=1S/C9H4F2N2/c10-6-1-2-7(11)9-8(6)5(3-12)4-13-9/h1-2,4,13H |

InChI Key |

SUJZRWHDRCBTCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=CN2)C#N)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 4,7 Difluoro 1h Indole 3 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Difluoroindole Core

The indole (B1671886) ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution (EAS) with a strong preference for the C3 position. researchgate.netquimicaorganica.org However, in 4,7-Difluoro-1H-indole-3-carbonitrile, this position is already substituted. Consequently, electrophilic attack is directed to other positions on the heterocyclic and carbocyclic rings.

Despite this deactivation, the pyrrole (B145914) moiety generally remains more susceptible to electrophilic attack than the benzene (B151609) ring. youtube.com With the C3 position blocked, the C2 position becomes the next most probable site for electrophilic attack. Should the reaction conditions be harsh enough to promote substitution on the benzenoid ring, the directing effects of the existing substituents would guide the incoming electrophile. The C4-fluoro and C7-fluoro groups are ortho-, para-directing, while the fused pyrrole ring directs to the C4 and C6 positions. The interplay of these effects suggests that the C5 and C6 positions are the most likely sites for substitution on the carbocyclic ring.

Table 1: Summary of Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Potential Product(s) |

| Halogenation | N-Bromosuccinimide (NBS) | 2-Bromo-4,7-difluoro-1H-indole-3-carbonitrile |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro- or 6-Nitro-4,7-difluoro-1H-indole-3-carbonitrile |

| Friedel-Crafts | Acyl Chloride / Lewis Acid | 2-Acyl-4,7-difluoro-1H-indole-3-carbonitrile |

Nucleophilic Reactions and Transformations Involving the C3-Nitrile Group

The carbon atom of the C3-nitrile group is electrophilic and serves as a site for nucleophilic attack. This reactivity allows for the introduction of various carbon-based substituents. A prominent example is the reaction with organometallic reagents, such as Grignard or organolithium compounds. The addition of these nucleophiles to the nitrile triple bond, followed by aqueous workup and hydrolysis of the intermediate imine, yields ketones, effectively converting the cyano group into a carbonyl moiety linked to a new carbon framework.

Reactivity of the Indole Nitrogen (N1) and N-Functionalization Strategies

The nitrogen atom of the indole ring (N1) possesses a proton that is weakly acidic. This proton can be removed by a moderately strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to generate a nucleophilic indolide anion. researchgate.netnih.gov This anion can then react with a variety of electrophiles, providing a straightforward route to N-functionalized derivatives. This is a common and highly efficient strategy for modifying indole-containing scaffolds.

Common N-functionalization strategies include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) introduces alkyl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acylindoles.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonyl derivatives, which can also serve as protecting groups.

N-Protection: Introduction of protecting groups like Boc (di-tert-butyl dicarbonate) or CBz (benzyl chloroformate) can be used to temporarily block the N1 position during subsequent synthetic steps.

Table 2: Examples of N-Functionalization Reactions

| Reaction | Reagent(s) | Product Type |

| Alkylation | R-X, Base (e.g., NaH) | 1-Alkyl-4,7-difluoro-1H-indole-3-carbonitrile |

| Acylation | (RCO)₂O or RCOCl, Base | 1-Acyl-4,7-difluoro-1H-indole-3-carbonitrile |

| Sulfonylation | RSO₂Cl, Base | 1-Sulfonyl-4,7-difluoro-1H-indole-3-carbonitrile |

| Protection | Boc₂O, Base | 1-(tert-butoxycarbonyl)-4,7-difluoro-1H-indole-3-carbonitrile |

Functional Group Interconversions of the Nitrile Moiety

The C3-nitrile group is a versatile functional handle that can be converted into several other important chemical moieties, significantly expanding the synthetic utility of the this compound scaffold.

Key transformations include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to yield 4,7-Difluoro-1H-indole-3-carboxylic acid. Partial hydrolysis, often achievable under controlled basic conditions (e.g., KOH in tert-butanol), can selectively produce 4,7-Difluoro-1H-indole-3-carboxamide. acs.org

Reduction: The nitrile group can be completely reduced to a primary amine, (4,7-Difluoro-1H-indol-3-yl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Formation of Tetrazoles: Reaction with azides (e.g., sodium azide) in the presence of a Lewis acid can lead to the formation of a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

Table 3: Reagents for Nitrile Group Interconversion

| Transformation | Product Functional Group | Typical Reagent(s) |

| Full Hydrolysis | Carboxylic Acid | H₃O⁺ or OH⁻, heat |

| Partial Hydrolysis | Carboxamide | KOH / t-BuOH acs.org |

| Reduction | Primary Amine | LiAlH₄; or H₂, Raney Ni |

| Tetrazole Formation | Tetrazole | NaN₃, NH₄Cl or ZnCl₂ |

Late-Stage Functionalization and Diversification of the this compound Scaffold

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late step in a synthetic sequence, which is a powerful strategy for rapidly generating analogues of a lead compound for structure-activity relationship studies. nih.govchimia.ch For the this compound scaffold, LSF could be achieved through several methods, primarily transition-metal-catalyzed cross-coupling reactions.

This approach would typically first require the installation of a handle, such as a halogen (Br or I), onto the indole core at one of the available C-H positions (e.g., C2, C5, or C6). Once halogenated, the derivative can undergo a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to introduce substituted vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. nih.govresearchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Direct C-H activation is another emerging LSF strategy that could potentially functionalize positions like C2, C5, or C6 without prior halogenation, although this can be challenging on electron-deficient systems. nih.gov

Ring Modification and Skeletal Rearrangement Studies of this compound Derivatives

Beyond substitution and functional group interconversion, the indole core itself can participate in reactions that modify the ring system. While specific studies on this compound are not extensively documented, the general reactivity of indoles suggests several possibilities.

Annulation reactions, where a new ring is fused onto the indole scaffold, are a common strategy for building molecular complexity. acs.org These can involve reactions that engage two adjacent positions, such as C2 and C3, or C3 and C4, to construct novel polycyclic heterocyclic systems. Dearomative annulation processes, in particular, have gained attention for their ability to generate fused or spiro-indoline structures with high stereoselectivity. acs.org Such transformations on derivatives of this compound could provide access to unique chemical scaffolds for various applications. Skeletal rearrangements, though less common, can be induced under specific thermal or acidic conditions, potentially leading to isomeric structures like quinolines or other heterocyclic systems.

Advanced Spectroscopic and Structural Characterization Techniques Applied to 4,7 Difluoro 1h Indole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and spatial proximity of atoms. For 4,7-Difluoro-1H-indole-3-carbonitrile, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional techniques, is essential for unambiguous characterization.

Proton (¹H) NMR Analysis for Core and Substituent Proton Assignment

Proton (¹H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the N-H proton of the indole (B1671886) ring and the aromatic protons. The N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature.

The aromatic region will display signals for the protons at the C2, C5, and C6 positions. The H2 proton is expected to appear as a singlet or a narrow triplet (due to coupling with the N-H proton) in the downfield region, characteristic of its position adjacent to the nitrile group and the pyrrole (B145914) nitrogen. The H5 and H6 protons on the benzene (B151609) ring will appear as a complex multiplet system due to mutual (ortho) coupling and additional couplings to the fluorine atoms at C4 and C7. These fluorine-proton couplings (JHF) are crucial for assignment, with typical magnitudes of several Hertz.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound would show nine distinct signals corresponding to each unique carbon atom. The signal for the nitrile carbon (C≡N) is typically found in the 115-120 ppm range. The carbon atoms directly bonded to fluorine (C4 and C7) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets, which is a key feature for their identification. The chemical shifts of these carbons are also significantly influenced by the high electronegativity of fluorine. The other carbons of the indole ring will appear at their characteristic chemical shifts, with their assignments aided by the presence of smaller two- and three-bond C-F couplings (²JCF and ³JCF).

Fluorine-19 (¹⁹F) NMR for Distinct Fluorine Environments and Coupling Patterns

Fluorine-19 (¹⁹F) NMR is highly sensitive and provides direct information about the fluorine atoms in the molecule. Since this compound contains two fluorine atoms in different chemical environments (C4-F and C7-F), two distinct signals are expected in the ¹⁹F NMR spectrum. The precise chemical shifts of these signals are sensitive to the local electronic environment. Furthermore, these signals will likely appear as complex multiplets due to coupling with nearby protons (H5 and H6), providing further structural confirmation. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, making spectral interpretation straightforward.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, for instance, confirming the connectivity between the H5 and H6 protons on the benzene portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs, allowing for the unambiguous assignment of the protonated carbons (C2, C5, C6).

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) ¹H-¹³C correlations. This is crucial for assigning quaternary carbons (C3, C3a, C4, C7, C7a) and the nitrile carbon by observing their correlations with nearby protons. For example, correlations from H2 to C3 and C3a, or from H5/H6 to the fluorinated carbons C4 and C7, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, although it is often less critical for rigid aromatic systems like this one.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound provides direct evidence for its key functional groups. A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹ corresponding to the stretching vibration of the nitrile (C≡N) group. The N-H stretching vibration of the indole ring will appear as a distinct band, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1400-1600 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching vibrations are also anticipated, typically in the 1000-1300 cm⁻¹ range.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique in analytical chemistry employed to determine the elemental composition of a sample. For a newly synthesized compound like this compound, this analysis is crucial for verifying its empirical formula, which represents the simplest whole-number ratio of atoms of each element present in the compound. This verification is a critical step in confirming the identity and purity of the synthesized molecule.

The empirical formula is determined by comparing the experimentally measured percentages of carbon (C), hydrogen (H), nitrogen (N), and fluorine (F) with the theoretical values calculated from the proposed molecular formula, C₉H₄F₂N₂. The theoretical elemental composition is calculated based on the atomic masses of the constituent elements.

Theoretical Elemental Composition

The theoretical percentages of each element in this compound are calculated from its molecular formula (C₉H₄F₂N₂) and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), fluorine (18.998 u), and nitrogen (14.007 u). The molecular weight of the compound is 178.14 g/mol .

The following table outlines the theoretical elemental composition:

| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 60.69 |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.26 |

| Fluorine (F) | 18.998 | 2 | 37.996 | 21.33 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.72 |

| Total | 178.141 | 100.00 |

Detailed Research Findings

In a typical research setting, the synthesis of this compound would be followed by its purification and subsequent characterization. Elemental analysis would be performed using a CHN analyzer for carbon, hydrogen, and nitrogen, while fluorine content would be determined by methods such as ion chromatography or titration after combustion in an oxygen flask.

The experimentally obtained percentages are then compared with the theoretical values. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the proposed empirical and molecular formula, thereby confirming the successful synthesis and purity of this compound.

For instance, hypothetical experimental results for the elemental analysis of a pure sample of this compound might look as follows:

| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Deviation (%) |

| Carbon (C) | 60.69 | 60.55 | -0.14 |

| Hydrogen (H) | 2.26 | 2.30 | +0.04 |

| Nitrogen (N) | 15.72 | 15.68 | -0.04 |

These hypothetical findings, with deviations well within the acceptable range, would serve to validate the empirical formula of C₉H₄F₂N₂. This analytical confirmation is a prerequisite for further spectroscopic and structural studies, as well as for any subsequent applications of the compound in materials science or medicinal chemistry. The congruence of elemental analysis data with information obtained from other techniques like mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a comprehensive and definitive characterization of the molecule.

Computational and Theoretical Investigations of 4,7 Difluoro 1h Indole 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key molecular attributes.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state. Studies on related indole (B1671886) derivatives often utilize functionals like B3LYP with basis sets such as 6-31+G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

For 4,7-Difluoro-1H-indole-3-carbonitrile, a DFT calculation would yield precise bond lengths, bond angles, and dihedral angles. The substitution of fluorine atoms at the 4 and 7 positions and a nitrile group at the 3 position would influence the planarity and geometry of the bicyclic indole core. The energetics of the molecule, including its total energy and stability, can also be determined.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Indole Derivative Structure. Note: This table is illustrative of the parameters that would be calculated for this compound.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.38 Å |

| Bond Length | C3-CN | ~1.43 Å |

| Bond Length | C4-F | ~1.36 Å |

| Bond Length | C7-F | ~1.36 Å |

| Bond Angle | C2-C3-C3a | ~108° |

| Bond Angle | N1-C7a-C4 | ~130° |

| Dihedral Angle | N1-C2-C3-C3a | ~0.5° |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

Table 2: Typical FMO Parameters for Reactivity Analysis. Note: This table illustrates the type of data generated from an FMO analysis.

| Parameter | Description | Predicted Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using colors to indicate different electrostatic potential values. Red regions signify areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the MESP map would likely show strong negative potential around the nitrogen atom of the indole ring, the nitrogen of the nitrile group, and the two fluorine atoms due to their high electronegativity. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential. This mapping is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. Each vibrational mode is associated with a specific motion of the atoms, such as stretching or bending of bonds. mdpi.com

For this compound, key predicted vibrational frequencies would include the N-H stretch of the indole ring, the C≡N stretch of the nitrile group, C-F stretching modes, and various C-H and C-C stretching and bending modes of the aromatic rings. mdpi.com Comparing the computed spectrum with an experimental one helps in the definitive assignment of spectral bands. researchgate.net

Table 3: Predicted Major Vibrational Frequencies. Note: This table shows examples of vibrational modes and their typical frequency ranges that would be computed.

| Vibrational Mode | Functional Group | Typical Computed Frequency (cm-1) |

|---|---|---|

| N-H Stretch | Indole NH | 3400-3500 |

| C≡N Stretch | Nitrile | 2220-2260 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-F Stretch | Aryl Fluoride | 1100-1250 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical methods can calculate NMR chemical shifts (δ) and spin-spin coupling constants (J) with high accuracy. ubc.camodgraph.co.uk These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

For this compound, computations would predict the 1H, 13C, and 19F NMR spectra. The predicted chemical shifts for each unique hydrogen, carbon, and fluorine atom provide a direct comparison to experimental spectra, aiding in signal assignment. researchgate.net Furthermore, the calculation of coupling constants (e.g., 1H-1H, 1H-19F, 13C-19F) is essential for confirming the connectivity and spatial relationships between atoms in the molecule. researchgate.net

Table 4: Representative Predicted 13C NMR Chemical Shifts. Note: This is an illustrative table of the kind of data produced by NMR prediction calculations.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~125 |

| C3 | ~100 |

| C3a | ~128 |

| C4 | ~150 (Coupled to F) |

| C7 | ~152 (Coupled to F) |

| C≡N | ~117 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method extensively used to predict the electronic absorption spectra of molecules. This approach allows for the calculation of excited state energies, which correspond to the absorption of light at specific wavelengths. For this compound, TD-DFT calculations can elucidate the influence of the fluorine and cyano substituents on the electronic transitions of the indole core.

Theoretical studies on similar indole derivatives have demonstrated that TD-DFT can accurately predict their photophysical properties. chemrxiv.org The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. chemrxiv.org For instance, hybrid functionals like B3LYP are often employed for calculating the low-lying excited states of indole-containing molecules. chemrxiv.org

The primary electronic transitions in indole and its derivatives are typically π → π* in nature. The introduction of electron-withdrawing groups like fluorine and nitrile can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. TD-DFT calculations can quantify these shifts and identify the molecular orbitals involved in the principal electronic transitions.

Table 1: Predicted Electronic Transitions for this compound using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.10 | 302 | 0.15 |

| S0 → S2 | 4.55 | 272 | 0.35 |

| S0 → S3 | 5.20 | 238 | 0.08 |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from a TD-DFT calculation.

Computational Studies of Reaction Mechanisms and Reaction Pathways

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. For this compound, density functional theory (DFT) can be employed to map out the potential energy surfaces of various reactions, identifying the most favorable pathways. nih.gov Such studies are critical for understanding the reactivity of the molecule and for optimizing synthetic routes. nih.gov

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. These are high-energy structures that connect reactants to products. Computational methods can determine the geometry of transition states and calculate their corresponding activation energies. The activation energy is a critical parameter that governs the rate of a chemical reaction. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic addition to the nitrile group, calculating the activation energies for different possible pathways can reveal the most likely course of the reaction.

Many organic reactions can potentially occur at different functional groups (chemoselectivity) or at different positions on a molecule (regioselectivity). Computational studies can predict the outcome of such reactions by comparing the activation energies of the various possible pathways. For this compound, which possesses multiple reactive sites, theoretical calculations can predict whether a reagent will preferentially react with the indole nitrogen, the benzene (B151609) ring, or the nitrile group. Furthermore, for reactions on the aromatic ring, these calculations can determine which of the available carbon atoms is the most susceptible to attack.

Conformational Analysis and Non-Covalent Interactions within the Difluoroindole Framework

Of particular interest are the non-covalent interactions involving the fluorine atoms. Fluorine can participate in various weak interactions, such as hydrogen bonding and dipole-dipole interactions, which can significantly impact the conformational preferences of a molecule. soton.ac.uk Computational studies can map the potential energy surface as a function of key dihedral angles to identify low-energy conformers and the energy barriers between them. Understanding these interactions is vital for predicting how the molecule might interact with biological targets or other molecules in a material.

In Silico Design of Novel Derivatives with Tunable Electronic Properties

The insights gained from computational studies of this compound can be leveraged for the in silico design of new molecules with tailored properties. By systematically modifying the substituents on the indole core, it is possible to tune its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key determinant of a molecule's electronic behavior, including its color, conductivity, and reactivity.

Computational screening of a virtual library of derivatives can rapidly identify candidates with desired electronic characteristics. For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the indole ring can be modeled to predict their effect on the HOMO-LUMO gap. This approach accelerates the discovery of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Synthetic Applications and Transformative Potential of 4,7 Difluoro 1h Indole 3 Carbonitrile

Role as a Key Intermediate in the Synthesis of Diverse Organic Compounds

The 4,7-difluoro-1H-indole-3-carbonitrile scaffold serves as a crucial starting point for the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. The nitrile group at the 3-position is a versatile functional handle that can be converted into various other functionalities such as amines, amides, carboxylic acids, or tetrazoles, thus allowing for extensive structural diversification.

The presence of fluorine atoms at the 4- and 7-positions significantly influences the electronic properties of the indole (B1671886) ring, enhancing its stability and modulating its reactivity. This difluorination pattern can also improve the metabolic stability and membrane permeability of derivative compounds, which are desirable characteristics for drug candidates. Research has shown that indole-3-carbonitrile derivatives are valuable intermediates in the creation of compounds targeting a variety of biological pathways. For instance, they have been utilized in the synthesis of inhibitors for enzymes like Tropomyosin receptor kinase (TRK), which is a target in cancer therapy. The general synthetic utility of indole-3-carbonitriles highlights the potential of the 4,7-difluoro analogue as a key intermediate for creating novel organic compounds with tailored properties.

Building Block for Complex Polyheterocyclic Architectures and Scaffolds

The structure of this compound is well-suited for the construction of larger, more complex polyheterocyclic systems. The indole core itself is a privileged scaffold in medicinal chemistry, and the attached nitrile and fluoro groups provide reaction sites for annulation and fusion reactions to build elaborate molecular frameworks.

Preparation of Fluorinated Quinolones and Related Nitrogen Heterocycles

One of the significant applications of fluorinated indole derivatives is in the synthesis of fluorinated quinolones, a major class of antibacterial agents. While direct synthesis from this compound is not extensively documented in readily available literature, the general synthetic strategies for quinolones often involve the cyclization of appropriately substituted aniline (B41778) or indole precursors. The 4,7-difluoro substitution pattern is particularly relevant as fluorine atoms on the quinolone core are known to be critical for antibacterial activity. For example, the fluorine at the 6-position of many clinically used fluoroquinolones is crucial for their efficacy. The development of novel synthetic routes to access diverse substitution patterns on the quinolone ring is an active area of research, and fluorinated indoles are valuable starting materials in this endeavor.

Construction of Other Polyfluorinated Organic Compounds

Beyond quinolones, this compound can be envisioned as a precursor for a variety of other polyfluorinated organic compounds. The indole nitrogen can be alkylated or arylated, and the nitrile group can participate in cycloaddition reactions to form fused heterocyclic rings. The fluorine atoms can direct further electrophilic substitution reactions on the aromatic ring, allowing for the regioselective introduction of additional functional groups. This versatility makes it a valuable tool for synthetic chemists aiming to create novel polyfluorinated molecules with unique structural and electronic properties for applications in agrochemicals, pharmaceuticals, and materials science.

Precursor for Advanced Materials and Functional Molecules

The electronic properties conferred by the difluorinated indole nitrile structure make this compound an attractive precursor for the development of advanced materials and functional molecules with applications in electronics and biomedical research.

Applications in the Synthesis of Components for OLEDs, Semiconductors, and DSSCs

Indole derivatives are known to be effective building blocks for organic electronic materials. Their electron-rich nature and planar structure facilitate charge transport, which is essential for applications in organic light-emitting diodes (OLEDs), organic semiconductors, and dye-sensitized solar cells (DSSCs). The introduction of fluorine atoms can enhance the performance of these materials by lowering the energy levels of the molecular orbitals (HOMO and LUMO), which can improve charge injection and transport properties, as well as increase the electrochemical and thermal stability of the final device. The nitrile group can act as an electron-withdrawing group and an anchoring point for further functionalization, allowing for the fine-tuning of the material's optoelectronic properties. For instance, indole-based dyes have been successfully used as sensitizers in DSSCs, where their structural modification allows for the optimization of light absorption and electron transfer processes.

Development of Chemical Probes and Labeling Reagents in Research

In biomedical research, fluorinated compounds are often used as chemical probes and labeling reagents. The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy. Small molecules containing fluorine can be used as ¹⁹F NMR probes to study biological systems, as there is no background signal in biological samples. The unique chemical shift of the fluorine atoms in this compound and its derivatives would be sensitive to the local environment, allowing for the study of molecular interactions and conformational changes. Furthermore, the indole scaffold can be designed to bind to specific biological targets, making its fluorinated derivatives useful as reporter molecules in biochemical assays and as imaging agents.

Strategies for Diversifying the this compound Scaffold through Chemical Transformations

The chemical reactivity of this compound is largely dictated by the interplay of the electron-donating nitrogen atom of the indole ring and the potent electron-withdrawing effects of the two fluorine atoms and the nitrile group. This electronic profile renders the indole nucleus significantly less nucleophilic than its non-fluorinated counterparts, necessitating tailored strategies for its functionalization. Diversification of this scaffold can be envisioned through transformations at several key positions: the indole nitrogen (N-1), the nitrile group at C-3, and the indole ring itself.

N-Functionalization:

The N-H bond of the indole ring presents a prime site for modification. Given the electron-deficient nature of the 4,7-difluoroindole core, N-alkylation can proceed under various conditions. Palladium-catalyzed N-allylation has been shown to be effective for electron-deficient indoles, suggesting its applicability to the this compound scaffold. researchgate.net Organocatalytic methods, for instance, employing cinchona alkaloids, have also demonstrated success in the N-alkylation of indoles bearing electron-withdrawing groups, offering a pathway to chiral N-functionalized derivatives. mdpi.com Additionally, chemoselective N-alkylation of indoles has been achieved in aqueous microdroplets via a three-component Mannich-type reaction, a method that could potentially be adapted for this substrate. stanford.edu

Transformations of the Nitrile Group:

The carbonitrile functionality at the C-3 position is a versatile handle for a variety of chemical transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgmasterorganicchemistry.comchemguide.co.ukchemistrysteps.comyoutube.com Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, would yield 4,7-difluoro-1H-indole-3-carboxylic acid. libretexts.orgchemguide.co.uk Alternatively, alkaline hydrolysis with an aqueous base like sodium hydroxide (B78521) would initially produce the corresponding carboxylate salt, which upon acidification would furnish the carboxylic acid. libretexts.orgchemguide.co.ukyoutube.com

Reduction: The nitrile group is readily reducible to a primary amine. This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield (4,7-difluoro-1H-indol-3-yl)methanamine. This amine can then serve as a key intermediate for further derivatization, including amide formation, reductive amination, or the construction of more complex heterocyclic systems.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form new heterocyclic rings. For instance, reactions with azides can lead to the formation of tetrazoles, while reactions with dienes or other unsaturated systems could potentially be explored for the construction of more elaborate fused ring systems.

Reactions on the Indole Ring:

Despite the deactivating effect of the fluorine and nitrile substituents, the indole ring of this compound retains some reactivity that can be exploited for further diversification.

Dearomatization Reactions: Electron-deficient indoles have been shown to undergo dearomatization reactions. acs.orgresearchgate.net For instance, visible-light-induced hydroalkylation with N-alkylanilines can lead to the formation of indoline (B122111) derivatives. acs.orgresearchgate.net Such strategies could potentially be applied to this compound to access saturated heterocyclic systems with a high degree of functionalization. Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles have also been reported to yield cyclohepta[b]indoles, suggesting that derivatization of the nitrile group to an alkenyl moiety could open up pathways to complex polycyclic structures. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The presence of two strongly electron-withdrawing fluorine atoms on the benzene (B151609) portion of the indole ring may activate it towards nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.comlibretexts.orgstackexchange.com While the fluorine atoms themselves are potential leaving groups, their displacement would require harsh conditions. However, if another suitable leaving group were present on the benzene ring, its substitution by nucleophiles would be significantly facilitated by the existing fluorine atoms. The rate of SNAr reactions is often enhanced by the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. stackexchange.com

The following table summarizes potential diversification strategies for the this compound scaffold.

| Reaction Site | Transformation | Potential Reagents and Conditions | Resulting Functional Group/Scaffold |

| Indole N-H | N-Alkylation | Alkyl halides, base (e.g., NaH, K₂CO₃); Pd-catalyzed allylation; Organocatalysis | N-Alkyl/Aryl Indole |

| C-3 Nitrile | Hydrolysis | H₃O⁺, heat; or 1. NaOH, H₂O, heat 2. H₃O⁺ | Carboxylic Acid |

| C-3 Nitrile | Reduction | LiAlH₄; or H₂, Pd/C | Primary Amine |

| C-3 Nitrile | Cycloaddition | NaN₃, NH₄Cl | Tetrazole |

| Indole Ring | Dearomatization | Visible light, photocatalyst, N-alkylanilines | Indoline Derivatives |

| Benzene Ring | SNAr | Nucleophiles (e.g., amines, alkoxides) if a suitable leaving group is present | Substituted Difluoroindoles |

Inspiration for the Design of Novel Synthetic Methodologies Based on Difluoroindole Reactivity

The unique electronic landscape of this compound not only allows for its diversification but also serves as a source of inspiration for the development of novel synthetic methodologies. The presence of multiple fluorine atoms can be leveraged to achieve selective transformations and to construct complex molecular architectures that would be challenging to access through traditional synthetic routes.

Leveraging Altered Reactivity:

The electron-deficient nature of the difluoroindole core can be exploited to design reactions that are selective for this type of scaffold. For instance, methodologies that rely on the nucleophilic character of the indole ring will be disfavored, allowing for selective reactions at other sites in a multifunctional molecule. Conversely, the enhanced acidity of the N-H bond could be utilized in base-mediated reactions. The development of new catalytic systems specifically tailored for the functionalization of electron-deficient indoles is a promising area of research. mdpi.com

Fluorinated Building Blocks in Synthesis:

Polyfluorinated molecules like this compound are valuable building blocks for the synthesis of more complex fluorinated compounds. mdpi.comresearchgate.netbeilstein-journals.orgolemiss.edu The strategic placement of fluorine atoms can be used to block metabolic pathways, enhance binding affinity to biological targets, and modulate the physicochemical properties of drug candidates. tandfonline.comnih.govnih.gov The development of synthetic routes that utilize such building blocks is crucial for the efficient discovery of new pharmaceuticals and agrochemicals. For example, the difluoroindole core could be incorporated into larger molecules through cross-coupling reactions, after suitable functionalization (e.g., halogenation of the indole ring). Palladium-catalyzed cross-coupling reactions of perfluoro organic compounds are an active area of research and could be adapted for this purpose. mdpi.commdpi.com

Inspiration for Novel Cycloaddition and Rearrangement Reactions:

The electronic properties of the difluoroindole system may enable novel cycloaddition or rearrangement reactions. The altered electron density distribution could influence the periselectivity and stereoselectivity of such transformations. For example, dearomative cycloaddition reactions, which have been explored for other indole derivatives, could exhibit unique reactivity patterns with this substrate. nih.govresearchgate.netacs.org The development of new cascade reactions initiated by the functionalization of the nitrile group or the indole nitrogen could lead to the rapid construction of complex polycyclic systems containing the difluoroindole motif.

The following table outlines how the reactivity of difluoroindoles can inspire new synthetic methodologies.

| Observed Reactivity/Property | Inspired Synthetic Methodology | Potential Applications |

| Electron-Deficient Nature | Development of catalysts for selective functionalization of electron-poor heterocycles. | Synthesis of novel pharmaceuticals and materials with tailored electronic properties. |

| Altered Nucleophilicity/Electrophilicity | Design of orthogonal synthetic strategies for multifunctional molecules. | Efficient synthesis of complex natural products and their analogs. |

| Presence of Multiple Fluorine Atoms | Use as a core scaffold in fragment-based drug design and for the synthesis of fluorinated bioactive molecules. | Discovery of new drugs with improved metabolic stability and binding affinity. |

| Potential for SNAr | Development of novel methods for the late-stage functionalization of fluorinated aromatic systems. | Rapid generation of compound libraries for high-throughput screening. |

| Unique Cycloaddition Potential | Exploration of novel pericyclic reactions and cascade sequences involving fluorinated indoles. | Construction of complex, three-dimensional molecular architectures. |

Future Directions in the Academic Research of 4,7 Difluoro 1h Indole 3 Carbonitrile

Development of More Sustainable and Greener Synthetic Routes for Production

Future research will prioritize the development of environmentally benign methods for synthesizing 4,7-Difluoro-1H-indole-3-carbonitrile, moving away from traditional processes that may rely on harsh reagents or generate significant waste. Key areas of focus will include:

Electrosynthesis : Utilizing electricity as a "reagent" can circumvent the need for chemical oxidants or reductants, minimizing waste. rsc.orgresearchgate.net Electrochemical methods are recognized for their green characteristics and offer a promising tool for developing new synthetic procedures for fluorinated indoles. researchgate.net

Metal-Free Catalysis : Designing synthetic pathways that avoid heavy or toxic metal catalysts is a significant goal. nih.gov Research into organocatalysis or metal-free oxidative dearomatization strategies could provide scalable and more sustainable alternatives. nih.gov

Use of Greener Solvents : Investigations will likely explore the use of water, ethanol, or bio-based solvents to replace conventional volatile organic compounds (VOCs), reducing the environmental impact of the synthesis.

Atom Economy : Developing reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, will be a central theme. This minimizes byproduct formation and aligns with the principles of green chemistry.

| Green Synthesis Strategy | Potential Advantage for this compound Synthesis |

| Electrosynthesis | Avoids chemical oxidants/reductants, reduces waste streams. researchgate.net |

| Metal-Free Pathways | Eliminates risk of heavy metal contamination in the final product. nih.gov |

| Bio-based Solvents | Reduces reliance on petrochemicals and minimizes environmental harm. |

| High Atom Economy Reactions | Maximizes efficiency and minimizes the generation of chemical waste. |

Exploration of Unconventional Reaction Conditions and Catalysis for Enhanced Efficiency

To improve reaction rates, yields, and selectivity, researchers are expected to explore novel reaction conditions and catalytic systems.

Microwave-Assisted Organic Synthesis (MAOS) : Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. tandfonline.comnih.govsjp.ac.lk This technique is a powerful tool for accelerating the synthesis of indole (B1671886) derivatives. nih.gov

Photocatalysis : Visible-light-driven reactions, potentially without the need for a photocatalyst, represent an eco-friendly approach that can enable unique chemical transformations under mild conditions. acs.org

Novel Catalytic Systems : The design of new catalysts, such as bimetallic nanoparticles or metal-organic frameworks (MOFs), could offer enhanced catalytic efficiency and synergistic effects, leading to improved synthesis outcomes. researchgate.net

Advanced Mechanistic Investigations to Uncover Nuanced Reactivity

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for process optimization and the rational design of new reactions. Future work will likely involve:

In-situ Spectroscopic Analysis : Techniques like NMR and IR spectroscopy will be used to monitor reactions in real-time, identifying transient intermediates and providing insights into the reaction pathway.

Computational Chemistry : Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions, corroborating experimental findings. nih.gov

Kinetic Studies : Detailed kinetic analysis will help elucidate the rate-determining steps of synthetic sequences and quantify the impact of various catalysts and reaction conditions.

Integration with Flow Chemistry and Automated Synthesis for Scalability

Translating laboratory-scale syntheses to larger, more consistent production requires modern manufacturing technologies.

Continuous Flow Synthesis : Assembling a suite of flow-based transformations can enable the rapid and safe scale-up of production. beilstein-journals.org Flow chemistry offers precise control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous intermediates safely, making it ideal for on-demand production. beilstein-journals.orgbenthamdirect.com

Automated Synthesis Platforms : The use of robotic systems for reaction screening and optimization can accelerate the discovery of ideal conditions for synthesizing this compound and its derivatives. This high-throughput approach allows for the rapid evaluation of a wide range of variables.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity Profiles

Computational tools will play a pivotal role in designing new derivatives of this compound with specific, desired properties.

Computer-Aided Drug Design (CADD) : Strategies such as bioisosteric replacement and molecular docking can be used to design and predict the biological activity of novel derivatives, guiding synthetic efforts toward compounds with high potential. nih.gov

Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their chemical reactivity or biological activity, enabling the in silico screening of virtual compound libraries.

| Computational Approach | Application in Future Research |

| Molecular Docking | Predicting binding affinity of derivatives to biological targets. nih.gov |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting reactivity. nih.gov |

| QSAR Modeling | Correlating chemical structure with biological activity or properties. |

Expansion of Synthetic Utility in Emerging Fields of Chemical Science

The unique electronic properties conferred by the difluoro and nitrile functionalities make this compound a valuable building block for materials beyond traditional medicinal chemistry.

Materials Science : The indole scaffold is a component of organic semiconductors and fluorescent probes. Future research could explore the incorporation of this fluorinated indole into novel organic light-emitting diodes (OLEDs), sensors, or functional polymers.

Chemical Biology : As a core scaffold, it can be elaborated into probes and labels for studying biological systems. The fluorine atoms can serve as useful reporters for ¹⁹F NMR studies.

Agrochemicals : Indole derivatives, such as indole-3-acetic acid, are significant phytohormones. beilstein-journals.org Research into derivatives of this compound could lead to the development of new, highly targeted herbicides or plant growth regulators. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.